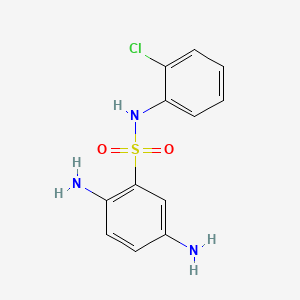

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(14)5-6-10(12)15/h1-7,16H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITPMZCIAFVJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profile & Application Guide: 2,5-Diamino-N-(2-chlorophenyl)benzenesulfonamide

[1][2]

Executive Summary

This compound is a specialized pharmaceutical intermediate and fine chemical building block characterized by a benzenesulfonamide core substituted with two amino groups (positions 2 and 5) and an N-linked 2-chlorophenyl moiety.[1][2][3][4][5]

Its chemical behavior is defined by amphotericity (acidic sulfonamide, basic amines) and high oxidative susceptibility (due to the para-diamino motif).[1][2] This compound serves as a scaffold for kinase inhibitors, dye intermediates, and heterocyclic synthesis.[1][2] Successful utilization requires strict adherence to anaerobic handling protocols to prevent the formation of quinone diimine degradation products.[1][2]

Chemical Identity & Structural Analysis[1][2][6][7][8]

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 328028-33-7 |

| Molecular Formula | C₁₂H₁₂ClN₃O₂S |

| Molecular Weight | 297.76 g/mol |

| SMILES | Nc1cc(S(=O)(=O)Nc2ccccc2Cl)c(N)cc1 |

| Key Functional Groups | Primary Amines (x2), Sulfonamide, Aryl Chloride |

| Isomeric Purity | Critical; positional isomers (e.g., 2,4-diamino) significantly alter reactivity.[1][2][6] |

Structural Visualization (Graphviz)

The following diagram illustrates the core structure and the electronic environment of the functional groups.[1][2]

Figure 1: Structural dissection highlighting the redox-active para-amino relationship and electronic environments.[1][2]

Physicochemical Properties[1][8]

Solid State Properties[1][2]

-

Appearance: Pure samples are off-white to pale beige crystalline powders.[1][2]

-

Melting Point: Predicted range 185°C – 195°C (with decomposition).[1][2]

-

Hygroscopicity: Low to moderate.[1][2] The sulfonamide hydrogen can participate in hydrogen bonding, potentially adsorbing atmospheric moisture.[1][2]

Solution Properties (Solubility & Ionization)

The compound is amphoteric , meaning its solubility is highly pH-dependent.[1][2]

| Solvent / Medium | Solubility Rating | Mechanism |

| Water (pH 7) | Low (< 0.5 mg/mL) | Neutral/Zwitterionic species dominates; lattice energy high.[1][2] |

| 0.1 N HCl | High (> 10 mg/mL) | Protonation of amines (NH₂ → NH₃⁺).[1][2] |

| 0.1 N NaOH | Moderate (> 5 mg/mL) | Deprotonation of sulfonamide (SO₂NH → SO₂N⁻).[1][2] |

| DMSO / DMF | High (> 50 mg/mL) | Dipolar aprotic solvation of the sulfonamide.[1][2] |

| Methanol/Ethanol | Moderate | Soluble, but prone to oxidation in solution.[1][2] |

Ionization Constants (pKa) - Predicted

Understanding the ionization state is critical for HPLC method development and formulation.[1][2]

Stability & Reactivity Profile

Oxidative Instability (Critical)

The 2,5-diamino substitution pattern renders this molecule structurally analogous to p-phenylenediamine (PPD), a known oxidative dye precursor.[1][2]

-

Mechanism: In the presence of oxygen, light, or metal ions (Fe³⁺, Cu²⁺), the diamine undergoes two-electron oxidation to form a Quinone Diimine .[1][2]

-

Consequence: Solution discoloration (brown/black) and formation of insoluble polymers (Bandrowski's base analogues).[1][2]

Hydrolytic Stability[1][2]

-

Sulfonamide Bond: Generally stable to hydrolysis under neutral/mild acidic conditions.[1][2]

-

Amine Groups: Stable to hydrolysis but sensitive to electrophilic attack (e.g., acylation).[1][2]

Degradation Pathway Visualization[1][2]

Figure 2: Oxidative degradation pathway characteristic of p-diamino benzenes.

Experimental Protocols

Storage & Handling (Self-Validating Protocol)

-

Temperature: -20°C is recommended for long-term storage; 2-8°C for working stocks.[1][2]

-

Container: Amber glass vials (UV protection) with Teflon-lined caps.

-

Handling: Do not use metal spatulas. Trace metal ions catalyze the oxidation of the diamine.[1][2] Use plastic or ceramic tools.

HPLC Purity Method (Acidic Mobile Phase)

Standard neutral HPLC methods will cause peak tailing (amine interaction with silanols) and on-column oxidation.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses amine ionization, prevents oxidation).[1][2]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 290 nm (conjugated system).[1][2]

-

Sample Diluent: Water:Acetonitrile (50:[2]50) + 0.1% Ascorbic Acid (Antioxidant to stabilize sample during the run).[1][2]

Solubility Profiling (Kinetic)

-

Weigh 5 mg of compound into a clear vial.

-

Add 500 µL of solvent (PBS pH 7.4, 0.1N HCl, or DMSO).

-

Vortex for 1 minute.

-

Observation:

Biological & Pharmaceutical Relevance[1][9]

Metabolic Hotspots[1][2]

-

N-Acetylation: The primary amines (especially the 5-position) are substrates for N-acetyltransferase (NAT1/NAT2), a common metabolic route for arylamines.[1][2]

-

CYP450 Oxidation: The chlorophenyl ring is susceptible to hydroxylation, though the chlorine atom provides some metabolic blockage at the ortho position.[1][2]

Toxicity Considerations

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4987471, this compound.[1][2] Retrieved February 15, 2026.[1][2]

- ChemicalBook (2024).2,5-Diamino-N-(2-chlorophenyl)

-

Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring.[1][2] (Contextual reference for oxidative mechanism of p-diamines). Journal of the Society of Dyers and Colourists.[1][2]

- Note: Foundational text on diamine oxid

-

European Chemicals Agency (ECHA). Registration Dossier: Benzenesulfonamide derivatives.[1][2][7][6]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. echemi.com [echemi.com]

- 3. (4R,12As)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2h-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid Supplier in Mumbai, (4R,12As)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2h-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]

- 4. This compound [chemicalbook.com]

- 5. CN110903264B - Method for preparing diazoxide - Google Patents [patents.google.com]

- 6. 2,5-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Structural Characterization and Physicochemical Profiling of 2,5-Diamino-N-(2-chlorophenyl)benzenesulfonamide

[1]

Executive Summary & Molecular Identity[1][2]

This compound is a diaryl sulfonamide characterized by a p-phenylenediamine core substituted with a sulfonamide moiety.[1] Its structure suggests utility as a synthetic intermediate in azo-dye manufacturing or as a scaffold in medicinal chemistry (specifically for carbonic anhydrase inhibition or antibacterial research).[1]

Key Physicochemical Data[1][2][3][4]

| Property | Value | Unit | Notes |

| CAS Name | Benzenesulfonamide, 2,5-diamino-N-(2-chlorophenyl)- | - | Systematic IUPAC |

| PubChem CID | 4987471 | - | Verified Identifier |

| Molecular Formula | C₁₂H₁₂ClN₃O₂S | - | - |

| Molecular Weight | 297.76 | g/mol | Average Mass |

| Monoisotopic Mass | 297.03387 | Da | Base Peak (³⁵Cl) |

| Exact Mass | 297.034 | Da | - |

| Heavy Atom Count | 19 | - | - |

| Topological Polar Surface Area | 98.2 Ų | - | Predicted (TPSA) |

| LogP (Predicted) | ~1.9 | - | Lipophilicity index |

Structural Identifiers

Structural Analysis & Theoretical Modeling[1][2]

The molecule consists of two distinct aromatic systems linked by a sulfonamide bridge (-SO₂NH-).[1]

Conformational Features

-

Ring A (Benzenesulfonyl core): Substituted at positions 2 and 5 with amino groups (-NH₂).[1] This creates a para-diamino arrangement (1,4-relationship between amines), rendering this ring electron-rich and susceptible to oxidation (similar to p-phenylenediamine).[1]

-

Ring B (N-Aryl substituent): A 2-chlorophenyl ring.[1][3] The ortho-chloro substituent introduces steric bulk, likely forcing the phenyl ring out of the plane relative to the sulfonamide bond to minimize steric clash with the sulfonyl oxygens.[1][2]

-

Electronic "Push-Pull": The sulfonyl group is a strong electron-withdrawing group (EWG), while the two amino groups are strong electron-donating groups (EDG).[1] This internal electronic tension influences the pKa of the sulfonamide nitrogen, likely making it more acidic than a standard acetanilide.[2]

Structural Visualization

The following diagram illustrates the connectivity and functional zoning of the molecule.

Caption: Structural segmentation of C12H12ClN3O2S highlighting electronic zones and steric features.

Synthetic Pathway & Validation Protocol

Since this specific derivative is often a custom synthesis target, the following protocol outlines the most robust retrosynthetic approach: Reduction of a Nitro-Precursor . This avoids the handling of unstable free diamines until the final step.[2]

Retrosynthetic Logic

-

Precursor: 2,5-dinitro-N-(2-chlorophenyl)benzenesulfonamide (Stable intermediate).[1]

-

Starting Materials: 2,5-dinitrobenzenesulfonyl chloride + 2-chloroaniline.

Synthesis Workflow (Step-by-Step)

Step 1: Sulfonamide Coupling[2][6]

-

Reagents: 2,5-dinitrobenzenesulfonyl chloride (1.0 eq), 2-chloroaniline (1.1 eq), Pyridine (solvent/base).[1]

-

Protocol:

-

Dissolve 2-chloroaniline in dry pyridine at 0°C under Argon.

-

Slowly add 2,5-dinitrobenzenesulfonyl chloride (to control exotherm).[1]

-

Stir at RT for 4 hours.

-

Workup: Pour into ice-cold HCl (1M) to remove pyridine. Filter the precipitate (the dinitro-sulfonamide).[1]

-

Validation: Check LC-MS for mass [M+H]+ ~357.

-

Step 2: Nitro Reduction (Critical Step)

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).

-

Rationale: Fe/NH₄Cl is selective and mild, preventing over-reduction or dechlorination of the chlorophenyl ring (which can occur with Pd/C + H₂).[2]

-

Protocol:

-

Add Fe powder (5 eq) and NH₄Cl (5 eq).

-

Reflux at 80°C for 2-4 hours. Monitor by TLC (disappearance of yellow nitro compound).

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1][2]

-

Purification: Recrystallize from Ethanol or perform Flash Chromatography (DCM/MeOH) under inert atmosphere. Note: The product is air-sensitive (oxidation to quinone species).[1][2]

Caption: Recommended synthetic route utilizing nitro-reduction to preserve the halogen substituent.

Analytical Characterization (The Evidence)

To validate the identity of This compound , the following spectral signatures must be confirmed.

Mass Spectrometry (LC-MS/ESI)[1]

-

Primary Ion: [M+H]⁺ = 298.04[3]

-

Isotopic Pattern: Due to the single Chlorine atom, you must observe a characteristic 3:1 ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.[2]

-

m/z 298.04 (100% relative abundance)

-

m/z 300.04 (~32% relative abundance)

-

-

Fragmentation: Loss of SO₂ (64 Da) and cleavage of the sulfonamide bond are common.[2]

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

Predicted shifts based on substituent effects:

-

Ring A (Diamino-benzene):

-

Ring B (Chlorophenyl):

-

Labile Protons:

Stability & Handling[1][2]

-

Oxidation Risk: The 2,5-diamino motif is structurally related to p-phenylenediamine.[1][7] It is prone to auto-oxidation to form quinone-diimines (colored species).[1]

-

Storage: Store under Argon at -20°C. Protect from light.

-

Solubility: Low water solubility.[1][2] Soluble in DMSO, Methanol, and dilute acid (protonation of amines).

References

-

PubChem Database. (2025).[2][7] Compound Summary: this compound (CID 4987471).[1][3][4] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

-

National Institutes of Health (NIH). (2025).[2] 2,5-Diaminobenzenesulfonic acid derivatives and synthesis. PubChem.[1][2][3][7] Retrieved from [Link][1]

-

Calculator.net. (2025).[2] Molecular Weight Calculator & Stoichiometry. (Used for verification of atomic mass summations).[2] Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. youtube.com [youtube.com]

- 3. PubChemLite - this compound (C12H12ClN3O2S) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C12H12ClN3O2S | CID 4987471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [m.chemicalbook.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. 2,5-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66617 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermal stability and melting point of 2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the . While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational principles and detailed experimental protocols for its thermal analysis. By leveraging established methodologies for analogous sulfonamide compounds, this guide offers a robust approach for researchers to generate reliable data, crucial for drug development, formulation, and quality control. The primary techniques discussed are Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition profiles.

Introduction: The Significance of Thermal Properties in Drug Development

The thermal stability and melting point of an active pharmaceutical ingredient (API) are critical physical properties that profoundly influence its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its bioavailability and efficacy. For a compound such as this compound, a molecule with potential applications in medicinal chemistry, a thorough understanding of its thermal behavior is paramount.

The melting point is a primary indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can suggest the presence of impurities. Differential Scanning Calorimetry (DSC) is a powerful technique for accurately determining the melting point and other phase transitions.[1][2]

Thermal stability, on the other hand, dictates the conditions under which the compound can be processed and stored without degradation. Thermogravimetric Analysis (TGA) is an essential technique for determining the temperature at which a compound begins to decompose.[3][4] This information is vital for establishing safe manufacturing and storage temperatures and for predicting the shelf-life of the final drug product.

This guide will provide detailed, field-proven methodologies for determining these crucial thermal properties of this compound, enabling researchers to build a comprehensive thermal profile of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] For the determination of the melting point of this compound, DSC provides a highly accurate and reproducible method. The melting process will be observed as an endothermic peak on the DSC thermogram.[6]

Causality Behind Experimental Choices in DSC

The selection of DSC parameters is critical for obtaining high-quality data. A slow heating rate (e.g., 2-5 °C/min) is often chosen to ensure thermal equilibrium within the sample, leading to better resolution of the melting peak.[1] An inert atmosphere, typically nitrogen, is used to prevent oxidative degradation of the sample during heating. The sample size should be small (1-5 mg) and finely powdered to ensure uniform heat distribution.

Detailed Experimental Protocol for DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of finely powdered this compound into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature at least 25 °C below the expected melting point.

-

Ramp the temperature at a rate of 3 °C/min to a temperature sufficiently above the melting point to ensure the entire transition is recorded.[1]

-

-

Data Analysis:

-

The onset temperature of the endothermic peak is typically taken as the melting point.

-

The peak temperature and the enthalpy of fusion (the area under the peak) should also be recorded.

-

Visualization of the DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of this compound.[3][7] The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed.

Rationale for Experimental Design in TGA

The choice of heating rate in TGA affects the observed decomposition temperature; a higher heating rate will generally shift the decomposition to a higher temperature.[6] A standard heating rate of 10 °C/min is often used for screening purposes. An inert nitrogen atmosphere is crucial to study the inherent thermal stability of the compound, avoiding oxidative decomposition which would occur in the presence of air.

Detailed Experimental Protocol for TGA

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with high-purity nitrogen at a flow rate of 20-50 mL/min to establish an inert atmosphere.[3]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of approximately 30 °C.

-

Ramp the temperature from 30 °C to a final temperature well above the expected decomposition point (e.g., 600 °C) at a heating rate of 10 °C/min.[3]

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline tangent and the tangent of the decomposition step.

-

Visualization of the TGA Workflow

Sources

- 1. Determination of the Purity of Sulfonamide Chemical Reference Materials by Differential Scanning Calorimetry [chinjmap.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

A Strategic Approach to Unveiling the Therapeutic Potential of 2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide: An In-depth Technical Guide to Biological Activity Screening

Abstract

The relentless pursuit of novel therapeutic agents is the cornerstone of modern drug discovery. Sulfonamide derivatives have historically proven to be a rich source of biologically active compounds, demonstrating a wide array of pharmacological effects including antimicrobial and anticancer properties.[1][2][3] This guide presents a comprehensive, tiered strategy for the biological activity screening of a novel compound, 2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide (CAS No. 328028-33-7).[4] Lacking prior extensive biological characterization, this molecule requires a systematic and logical screening cascade to efficiently identify and validate its potential therapeutic value. This whitepaper provides a detailed roadmap for researchers, scientists, and drug development professionals, outlining a sequence of in silico, primary, and secondary assays. The causality behind each experimental choice is elucidated, and detailed, self-validating protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Screening

The subject of our investigation is this compound, a molecule possessing the classic sulfonamide core structure. The sulfonamide moiety is a well-established pharmacophore, known to interact with various biological targets.[1] The presence of amino and chloro-phenyl groups suggests the potential for diverse molecular interactions, warranting a broad-spectrum biological evaluation. Given the novelty of this specific compound, a multi-faceted screening approach is essential to uncover any significant biological activity.

This guide is structured to follow a logical progression, from predictive computational analysis to broad-based cellular screening, and finally to more specific target-based assays. This tiered approach is designed to maximize the efficiency of resource allocation by prioritizing compounds with favorable characteristics for further, more intensive investigation.

Pre-Screening Analysis: In Silico ADMET and Drug-Likeness Prediction

Before embarking on resource-intensive in vitro screening, a preliminary in silico assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a prudent first step.[5][6][7] These computational models allow for the early identification of potential liabilities that could hinder a compound's development, such as poor oral bioavailability or predicted toxicity.[8][9]

Rationale and Objectives

The primary objective of this phase is to evaluate the "drug-likeness" of this compound. This involves assessing its physicochemical properties against established criteria, such as Lipinski's Rule of Five, and using predictive models to estimate its pharmacokinetic profile.[9]

In Silico Tools and Parameters

A variety of open-source and commercial software platforms are available for ADMET prediction, such as SwissADME and pkCSM.[9] The key parameters to be evaluated are summarized in the table below.

| Parameter | Significance | Favorable Range/Prediction |

| Molecular Weight | Influences absorption and distribution | < 500 Da |

| LogP (Lipophilicity) | Affects solubility, permeability, and metabolism | 1 - 5 |

| Hydrogen Bond Donors | Impacts membrane permeability | ≤ 5 |

| Hydrogen Bond Acceptors | Impacts membrane permeability | ≤ 10 |

| Topological Polar Surface Area (tPSA) | Predicts cell permeability | < 140 Ų |

| Aqueous Solubility (LogS) | Crucial for absorption and formulation | > -4 |

| Human Intestinal Absorption | Predicts oral bioavailability | High |

| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS activity | Yes/No |

| CYP450 Inhibition | Predicts potential for drug-drug interactions | Non-inhibitor of major isoforms |

| hERG Inhibition | Assesses risk of cardiotoxicity | Low risk |

| Ames Mutagenicity | Predicts carcinogenic potential | Non-mutagenic |

Table 1: Key parameters for in silico ADMET and drug-likeness prediction.

The results of this in silico analysis will provide a foundational dataset to guide the subsequent experimental design. A favorable profile would strongly support proceeding with in vitro screening.

Tier 1: Primary In Vitro Screening

The initial phase of experimental screening is designed to cast a wide net, assessing the compound's general cytotoxic effects and its potential as an antimicrobial agent. These assays are typically high-throughput and provide a rapid indication of biological activity.

General Cytotoxicity Assessment

A fundamental first step in evaluating any new chemical entity is to determine its effect on cell viability.[10] This provides a baseline understanding of the compound's toxicity and helps to establish a therapeutic window for any observed biological activity.

Caption: Figure 1: Workflow for Cytotoxicity Screening.

The XTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11] It is preferred over the MTT assay in some instances as it produces a water-soluble formazan product, eliminating a solubilization step and thereby streamlining the protocol.[12]

Materials:

-

Human cell lines (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

96-well microplates

-

This compound

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the activated XTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450-500 nm using a microplate reader.[12] A reference wavelength between 630-690 nm should also be used.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity Screening

The sulfonamide scaffold is famously associated with antibacterial activity.[1] Therefore, a primary screen for antimicrobial effects is a logical and essential step.

Caption: Figure 2: Workflow for Antimicrobial Screening.

A two-step process is recommended: a qualitative Kirby-Bauer disk diffusion test for initial screening, followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) for active compounds.[13][14]

Protocol 1: Kirby-Bauer Disk Diffusion Test [15][16][17] Materials:

-

Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains

-

Mueller-Hinton agar plates

-

Sterile filter paper disks

-

Test compound solution

-

Standard antibiotic disks (positive control)

-

Sterile swabs

Procedure:

-

Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[17]

-

Plating: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of the test compound onto the agar surface. Also, place a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Protocol 2: Broth Microdilution for MIC Determination [13] Materials:

-

Bacterial strains

-

Mueller-Hinton broth

-

96-well microplates

-

Test compound

-

Bacterial inoculum standardized to a specific concentration

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Secondary Screening and Mechanism of Action Studies

If the primary screens yield promising results (e.g., significant cytotoxicity against a cancer cell line or broad-spectrum antimicrobial activity), the next tier of investigation aims to elucidate the compound's mechanism of action. The specific assays chosen will depend on the results of the primary screening.

Potential Follow-up for Anticancer Activity

If this compound demonstrates selective cytotoxicity towards cancer cells, further investigation into its mechanism of action is warranted. Sulfonamides have been reported to act as inhibitors of various enzymes crucial for cancer cell proliferation.[18]

Enzyme assays are fundamental in drug discovery for identifying how compounds modulate enzyme activity.[19] These assays can determine if a compound acts as an inhibitor or an activator of a specific enzyme.[20][21][22]

Potential Targets and Rationale:

-

Carbonic Anhydrases (CAs): Certain CA isoforms are overexpressed in various tumors and are involved in pH regulation and tumor progression. Sulfonamides are a well-known class of CA inhibitors.

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Some sulfonamide derivatives have shown CDK inhibitory activity.

-

Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer chemotherapy.[18]

This protocol provides a general framework for an in vitro enzyme inhibition assay. The specific substrate and detection method will vary depending on the target enzyme.

Materials:

-

Purified target enzyme

-

Specific substrate for the enzyme

-

Assay buffer

-

Test compound

-

Detection reagent (e.g., fluorescent or colorimetric)

-

96- or 384-well plates

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.

-

Compound Addition: Add serial dilutions of the test compound to the wells of the microplate.

-

Enzyme Addition: Add the enzyme to the wells and incubate for a pre-determined time to allow for compound-enzyme interaction.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate for a specific time at the optimal temperature for the enzyme.

-

Detection: Stop the reaction (if necessary) and add the detection reagent.

-

Measurement: Read the signal (e.g., absorbance, fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Caption: Figure 3: Hypothetical Signaling Pathway.

Potential Follow-up for Antimicrobial Activity

If the compound shows significant antimicrobial activity, it is crucial to understand its mechanism of action to assess its potential as a novel antibiotic.

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[1]

Rationale: An assay to determine if this compound inhibits DHPS would be a logical next step. This would involve a cell-free enzymatic assay using purified DHPS.

Receptor Binding Assays

While less common for sulfonamides, the compound's structure could potentially allow it to interact with specific receptors. Receptor-ligand binding assays are used to quantify the binding of a ligand to its receptor.[23][24]

If the compound's structure has homology to known ligands for a particular receptor family, or if phenotypic screening suggests a specific physiological effect, receptor binding assays can be employed.[25][26] These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the target receptor. The test compound is then assessed for its ability to compete with the labeled ligand for binding to the receptor.[23][27]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Hypothetical Screening Results

| Assay | Cell Line / Strain | Result (IC₅₀ / MIC) | Interpretation |

| XTT Cytotoxicity | HeLa (Cervical Cancer) | 15.2 µM | Moderate cytotoxic activity |

| HEK293 (Non-cancerous) | > 100 µM | Selective towards cancer cells | |

| Antimicrobial | S. aureus (Gram-positive) | 32 µg/mL | Moderate antibacterial activity |

| E. coli (Gram-negative) | > 128 µg/mL | Limited activity against Gram-negative bacteria | |

| Enzyme Inhibition | Carbonic Anhydrase IX | 5.8 µM | Potent inhibition of a tumor-associated enzyme |

Table 2: Example summary of hypothetical screening data for this compound.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive biological activity screening of this compound. By employing a tiered approach that begins with in silico predictions and progresses through primary and secondary in vitro assays, researchers can efficiently and effectively elucidate the therapeutic potential of this novel compound. The detailed protocols and the rationale behind the experimental choices are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery pipeline. The potential for sulfonamide derivatives to yield clinically significant molecules remains high, and a systematic screening approach is the key to unlocking that potential.

References

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen. Retrieved February 15, 2026, from [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). Molecules. Retrieved February 15, 2026, from [Link]

-

Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. (2024). MDPI. Retrieved February 15, 2026, from [Link]

-

In Silico ADMET prediction. (n.d.). ZeptoWard - RE-Place. Retrieved February 15, 2026, from [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. Retrieved February 15, 2026, from [Link]

-

In Silico methods for ADMET prediction of new molecules. (2015). Slideshare. Retrieved February 15, 2026, from [Link]

-

Enzyme Activity Assays. (n.d.). Amsbio. Retrieved February 15, 2026, from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2013). Iranian Journal of Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

-

In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. (2021). Current Drug Discovery Technologies. Retrieved February 15, 2026, from [Link]

-

Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2022). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved February 15, 2026, from [Link]

-

ADMET in silico modelling: towards prediction paradise? (2003). Nature Reviews Drug Discovery. Retrieved February 15, 2026, from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2015). Molecules. Retrieved February 15, 2026, from [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Retrieved February 15, 2026, from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. Retrieved February 15, 2026, from [Link]

-

In vitro Screening Systems. (2003). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved February 15, 2026, from [Link]

-

MTT assay. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Testing the Effectiveness of Antimicrobials. (n.d.). Lumen Learning. Retrieved February 15, 2026, from [Link]

-

A few biologically active sulfonamide derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. (2001). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

-

The protocol of competitive binding assay. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved February 15, 2026, from [Link]

-

Kirby-Bauer (Antibiotic Sensitivity). (2024). Biology LibreTexts. Retrieved February 15, 2026, from [Link]

-

Antimicrobial Susceptibility. (n.d.). Virtual Interactive Bacteriology Laboratory. Retrieved February 15, 2026, from [Link]

-

Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (2007). University of Helsinki. Retrieved February 15, 2026, from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved February 15, 2026, from [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved February 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 328028-33-7|2,5-Diamino-N-(2-chlorophenyl)benzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 6. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 7. audreyli.com [audreyli.com]

- 8. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]

- 9. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 14. Antimicrobial Susceptibility - Virtual Interactive Bacteriology Laboratory [learn.chm.msu.edu]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. asm.org [asm.org]

- 17. hardydiagnostics.com [hardydiagnostics.com]

- 18. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. blog.biobide.com [blog.biobide.com]

- 21. amsbio.com [amsbio.com]

- 22. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Receptor-Ligand Binding Assays [labome.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. revvity.com [revvity.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide: A Detailed Protocol for Drug Discovery and Development

Introduction

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a sulfonamide linkage and multiple amino groups on a benzene ring, makes it a versatile scaffold for the development of novel therapeutics. This document provides a comprehensive guide for the multi-step synthesis of this compound, intended for researchers and professionals in drug discovery and chemical development. The protocol herein is designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental choices to ensure both safety and success.

Synthesis Strategy: A Three-Step Approach

The synthesis of the target molecule is strategically designed in a three-step sequence, commencing with the commercially available starting material, 1,4-dinitrobenzene. This linear approach ensures a controlled introduction of the required functional groups.

Caption: Overall workflow for the synthesis of this compound.

The synthesis pathway is as follows:

-

Chlorosulfonation of 1,4-dinitrobenzene: The initial step involves the introduction of a chlorosulfonyl group onto the 1,4-dinitrobenzene ring using chlorosulfonic acid. The nitro groups are strong deactivating groups, necessitating harsh reaction conditions.

-

Sulfonamide Formation: The resulting 2,5-dinitrobenzenesulfonyl chloride is then reacted with 2-chloroaniline in a nucleophilic substitution reaction to form the sulfonamide bond.

-

Reduction of Nitro Groups: The final step is the selective reduction of the two nitro groups to amino groups, yielding the target compound. This transformation is achieved using a chemoselective reducing agent that does not affect the chloro or sulfonamide functionalities.

Detailed Experimental Protocols

PART 1: Synthesis of 2,5-Dinitrobenzenesulfonyl chloride

This procedure is adapted from methodologies for the chlorosulfonation of similar nitroaromatic compounds.[1][2][3]

Reaction Scheme:

Caption: Chlorosulfonation of 1,4-dinitrobenzene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dinitrobenzene | 168.11 | 16.8 g | 0.1 |

| Chlorosulfonic acid | 116.52 | 58.3 g (33.7 mL) | 0.5 |

Equipment:

-

250 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubber

-

Heating mantle with a temperature controller

-

Ice bath

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl gas.

-

Reagent Addition: Charge the flask with 1,4-dinitrobenzene (16.8 g, 0.1 mol). Begin stirring and slowly add chlorosulfonic acid (33.7 mL, 0.5 mol) from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 40 °C using an ice bath if necessary.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the solid product and wash it thoroughly with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent such as a mixture of ethanol and water to obtain pure 2,5-dinitrobenzenesulfonyl chloride.

Safety Precautions:

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water.[4][5][6] Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.

-

The reaction evolves hydrogen chloride gas, which is toxic and corrosive. Ensure the reaction is performed in a well-ventilated fume hood with a proper gas scrubbing system.

PART 2: Synthesis of N-(2-chlorophenyl)-2,5-dinitrobenzenesulfonamide

This procedure follows the general principles of sulfonamide synthesis from sulfonyl chlorides and anilines.

Reaction Scheme:

Caption: Formation of the sulfonamide intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dinitrobenzenesulfonyl chloride | 266.58 | 26.7 g | 0.1 |

| 2-Chloroaniline | 127.57 | 12.8 g | 0.1 |

| Pyridine | 79.10 | 9.5 g (9.7 mL) | 0.12 |

| Dichloromethane | - | 200 mL | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 2,5-dinitrobenzenesulfonyl chloride (26.7 g, 0.1 mol) in 150 mL of dichloromethane.

-

Reagent Addition: In a separate beaker, dissolve 2-chloroaniline (12.8 g, 0.1 mol) and pyridine (9.7 mL, 0.12 mol) in 50 mL of dichloromethane. Add this solution dropwise to the stirred solution of the sulfonyl chloride at room temperature over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), water (100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield N-(2-chlorophenyl)-2,5-dinitrobenzenesulfonamide.

PART 3: Synthesis of this compound

The reduction of the dinitro compound is a critical step. Tin(II) chloride in hydrochloric acid is a reliable method for this transformation.[7][8][9]

Reaction Scheme:

Caption: Reduction of the dinitro intermediate to the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-chlorophenyl)-2,5-dinitrobenzenesulfonamide | 375.73 | 37.6 g | 0.1 |

| Tin(II) chloride dihydrate | 225.63 | 135.4 g | 0.6 |

| Concentrated Hydrochloric Acid | 36.46 | ~150 mL | - |

| Ethanol | - | 300 mL | - |

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(2-chlorophenyl)-2,5-dinitrobenzenesulfonamide (37.6 g, 0.1 mol) in 300 mL of ethanol.

-

Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (135.4 g, 0.6 mol) in 150 mL of concentrated hydrochloric acid in portions. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the tin salts.

-

Extraction: Extract the product into ethyl acetate (3 x 200 mL). Combine the organic layers and wash with brine (200 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a greener alternative to the tin(II) chloride reduction.[10]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-chlorophenyl)-2,5-dinitrobenzenesulfonamide | 375.73 | 37.6 g | 0.1 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Ethanol or Ethyl Acetate | - | 400 mL | - |

| Hydrogen Gas (H₂) | - | Balloon or Parr apparatus | - |

Procedure:

-

Reaction Setup: To a solution of N-(2-chlorophenyl)-2,5-dinitrobenzenesulfonamide (37.6 g, 0.1 mol) in 400 mL of ethanol or ethyl acetate in a suitable hydrogenation vessel, carefully add 10% Pd/C (1.0 g).

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure or 50 psi in a Parr apparatus). Stir the mixture vigorously at room temperature for 12-24 hours.

-

Work-up: After the reaction is complete (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst is pyrophoric and should be handled with care. The filter cake should be washed with the reaction solvent and should not be allowed to dry.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified as described in the tin(II) chloride reduction method.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

-

Melting Point: To determine the purity of the solid products.

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups. For the final product, expect to see N-H stretching vibrations for the amino and sulfonamide groups, S=O stretching for the sulfonamide, and C-H and C=C stretching for the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecules. The proton NMR spectrum of the final product should show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Step 1: Low yield of sulfonyl chloride | Incomplete reaction | Increase reaction time or temperature. |

| Hydrolysis of the product during work-up | Ensure the work-up is performed quickly and with cold water/ice. | |

| Step 2: Formation of multiple products | Di-sulfonylation of the aniline | Use a 1:1 stoichiometry of sulfonyl chloride to aniline. |

| Side reaction with the base | Add the aniline/base solution slowly to the sulfonyl chloride. | |

| Step 3: Incomplete reduction | Insufficient reducing agent or reaction time | Increase the amount of SnCl₂ or extend the reflux time. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is maintained. |

| Catalyst poisoning (for Pd/C) | Use high-purity solvents and reagents. |

Conclusion

This application note provides a detailed and logical protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The elucidation of the rationale behind the experimental choices aims to empower scientists to adapt and optimize these methods for their specific needs.

References

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

-

(PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis and characterization of some sulfonamide dervatives - Research India Publications. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved February 15, 2026, from [Link]

-

Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. (2003, March 15). Retrieved February 15, 2026, from [Link]

-

Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chlorosulfonic acid - Atul Ltd. (2016, November 15). Retrieved February 15, 2026, from [Link]

-

2,5-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66617 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

-

2,4-dinitrobenzenesulfenyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. (n.d.). Retrieved February 15, 2026, from [Link]

-

2,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

- JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents. (n.d.).

-

Tin(II) chloride - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Tin(II) chloride - Sciencemadness Wiki. (2023, November 18). Retrieved February 15, 2026, from [Link]

-

Recent Advances of Pd/C-Catalyzed Reactions - Semantic Scholar. (2021, September 7). Retrieved February 15, 2026, from [Link]

-

An alternative synthetic route to the neuroleptic compound Pipothiazine - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

-

N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide - MDPI. (2023, April 25). Retrieved February 15, 2026, from [Link]

-

Effective Ligandless Pd-containing Catalysts for Triple Bond Hydrogenation and Cross-Coupling in Environmentally Friendly Solvents | Chemical Engineering Transactions. (2019, October 30). Retrieved February 15, 2026, from [Link]

- Chlorosulfonic Acid - A Versatile Reagent. (n.d.).

-

Reducing properties of Tin (II) chloride - YouTube. (2019, April 15). Retrieved February 15, 2026, from [Link]

-

(PDF) Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - ResearchGate. (2020, August 3). Retrieved February 15, 2026, from [Link]

-

SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION - UNH Scholars Repository. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

-

Data Privacy Information - MassBank. (2025, January 17). Retrieved February 15, 2026, from [Link]

Sources

- 1. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. api.pageplace.de [api.pageplace.de]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. atul.co.in [atul.co.in]

- 7. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 8. Tin(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. youtube.com [youtube.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectrophotometric Analysis of Benzenesulfonamide Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Benzenesulfonamide Analysis

Benzenesulfonamide and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis of a wide array of pharmaceutical agents, including antibacterial, diuretic, and anticancer drugs.[1] The sulfonamide functional group (-SO₂NH₂) imparts specific chemical properties, such as polarity and the ability to form hydrogen bonds, which are crucial for their biological activity.[1] Accurate and reliable quantification of these compounds is paramount throughout the drug development lifecycle, from synthesis and formulation to quality control and pharmacokinetic studies.

Spectrophotometric techniques offer a powerful, accessible, and often non-destructive means for the analysis of benzenesulfonamide derivatives.[2] These methods are based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance. This guide provides a comprehensive overview of various spectrophotometric methods, complete with detailed protocols and the scientific rationale behind experimental choices, to empower researchers in their analytical endeavors.

I. Foundational Principles of Spectrophotometric Analysis

Spectrophotometry leverages the interaction of light with matter. When a molecule absorbs a photon of light, an electron is promoted to a higher energy level. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure. For benzenesulfonamide derivatives, the benzene ring and the sulfonamide group are the primary chromophores responsible for UV absorption.[1]

The relationship between absorbance and concentration is described by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity, a constant unique to the molecule at a specific wavelength (L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte (mol L⁻¹)

This linear relationship forms the basis for quantitative analysis.[3]

II. Direct UV-Visible Spectrophotometry

Direct UV-Vis spectrophotometry is often the simplest and most rapid method for the quantification of benzenesulfonamide derivatives that possess a sufficient chromophore.

Core Principle

The inherent UV absorbance of the benzenesulfonamide scaffold is measured directly. The wavelength of maximum absorbance (λmax) is determined by scanning the UV-Vis spectrum of the analyte. This λmax is then used for quantitative measurements to ensure maximum sensitivity and adherence to the Beer-Lambert law.[3]

Experimental Workflow: Direct UV-Vis Analysis

Caption: Workflow for direct UV-Vis spectrophotometric analysis.

Protocol: Direct UV Spectrophotometric Assay of Benzenesulfonamide

1. Instrumentation:

-

A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.[4]

2. Reagents and Materials:

-

Benzenesulfonamide (analytical standard, ≥98% purity).[5]

-

Methanol (spectroscopic grade).

-

Volumetric flasks and pipettes.

3. Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of benzenesulfonamide and transfer it to a 100 mL volumetric flask.

-

Dissolve the compound in approximately 70 mL of methanol.

-

Once dissolved, make up the volume to 100 mL with methanol and mix thoroughly.

4. Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions (e.g., 5, 10, 15, 20, 25 µg/mL) by appropriate dilution of the stock solution with methanol.[6]

5. Determination of Wavelength of Maximum Absorbance (λmax):

-

Scan a 10 µg/mL working standard solution from 200 to 400 nm against a methanol blank.

-

The wavelength at which maximum absorbance is observed is the λmax. For benzenesulfonamide, characteristic absorption maxima are observed around 218 nm and 264 nm.[7]

6. Construction of the Calibration Curve:

-

Measure the absorbance of each working standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[6]

7. Analysis of the Sample:

-

Prepare the sample solution by accurately weighing a known quantity of the formulation, dissolving it in methanol, and diluting it to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the sample solution at the λmax.

-

Calculate the concentration of benzenesulfonamide in the sample using the regression equation from the calibration curve.

III. Colorimetric Methods: Enhancing Sensitivity and Specificity through Derivatization

For benzenesulfonamide derivatives that lack a strong chromophore or when analyzing them in complex matrices, colorimetric methods involving chemical derivatization are employed.[8][9] These methods introduce a colored functional group into the molecule, shifting the absorbance to the visible region of the spectrum, which can reduce interference from excipients.

A. Diazotization and Coupling Reaction

This is a classic and widely used method for the determination of primary aromatic amines, a common feature in many sulfonamide drugs.[10]

Core Principle:

-

Diazotization: The primary aromatic amine group of the sulfonamide reacts with nitrous acid (generated in situ from sodium nitrite and an acid) in a cold environment to form a diazonium salt.

-

Coupling: The diazonium salt is then coupled with a suitable coupling agent (e.g., 8-hydroxyquinoline, N-(1-naphthyl)ethylenediamine) in an alkaline medium to form a stable, colored azo dye.[10][11] The intensity of the color is proportional to the concentration of the sulfonamide.

Reaction Scheme: Diazotization and Coupling

Caption: General reaction scheme for the diazotization and coupling of sulfonamides.

Protocol: Colorimetric Determination of a Sulfonamide Drug via Diazotization

1. Reagents and Materials:

-

Sulfonamide drug standard.

-

Sodium nitrite (NaNO₂) solution (e.g., 0.1% w/v).

-

Hydrochloric acid (HCl) (e.g., 1 M).

-

Ammonium sulfamate solution (e.g., 0.5% w/v) - to remove excess nitrous acid.

-

8-hydroxyquinoline solution (e.g., 0.1% w/v in ethanol).[10]

-

Sodium hydroxide (NaOH) solution (e.g., 2 M).

2. Preparation of Standard and Sample Solutions:

-

Prepare stock and working standard solutions of the sulfonamide drug in a suitable solvent (e.g., dilute HCl).

-

Prepare the sample solution similarly, ensuring the final concentration is within the method's linear range.

3. Color Development Procedure:

-

Pipette a known volume of the standard or sample solution into a volumetric flask.

-

Add 1 mL of 1 M HCl and cool in an ice bath.

-

Add 1 mL of 0.1% sodium nitrite solution, mix well, and allow to stand for 3 minutes for complete diazotization.[12]

-

Add 1 mL of 0.5% ammonium sulfamate solution and shake to remove excess nitrite.

-

Add 1 mL of 0.1% 8-hydroxyquinoline solution.

-

Add 2 mL of 2 M NaOH solution to make the medium alkaline and facilitate coupling.

-

Dilute to the final volume with distilled water and mix. A red-colored product is typically formed.[10][11]

-

Allow the color to develop for a specified time (e.g., 15 minutes).

4. Spectrophotometric Measurement:

-

Measure the absorbance of the resulting solution at the λmax of the azo dye (e.g., 500 nm for the 8-hydroxyquinoline adduct) against a reagent blank prepared in the same manner without the analyte.[10][11]

-

Construct a calibration curve and determine the concentration of the unknown sample as described in the direct UV method.

Quantitative Data for Diazotization-Coupling Method

| Parameter | Value | Reference |

| λmax | 500 nm | [10][11] |

| Linearity Range | 0.1 - 7.0 µg/mL | [10][11] |

| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL | [10][11] |

| Limit of Quantification (LOQ) | 0.11 - 0.18 µg/mL | [10][11] |

B. Reaction with 1,2-Naphthoquinone-4-Sulfonate (NQS)

NQS is another effective derivatizing agent for primary and secondary amines.

Core Principle: NQS reacts with the amino group of the sulfonamide in an alkaline medium to form a colored product.[4][13] This condensation reaction is simple and often does not require heating.

Protocol: Colorimetric Determination using NQS

1. Reagents and Materials:

-

Sulfonamide drug standard.

-

Potassium 1,2-naphthoquinone-4-sulfonate (NQS) solution (e.g., 0.2% w/v).[14]

-

Alkaline buffer solution (e.g., Borax buffer, pH 9.0-9.5).[15]

2. Procedure:

-

To a known volume of the standard or sample solution in a volumetric flask, add the alkaline buffer followed by the NQS solution.

-

Mix thoroughly and dilute to the mark with distilled water.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours for sulfanilic acid).[13]

-

Measure the absorbance of the orange-colored product at its λmax (e.g., 466-470 nm) against a reagent blank.[13][14]

-

Quantify using a calibration curve.

IV. Fluorescence Spectroscopy: A High-Sensitivity Approach

Fluorescence spectroscopy offers significantly higher sensitivity compared to absorbance-based methods.

Core Principle: Some benzenesulfonamide derivatives are intrinsically fluorescent, while others can be derivatized with a fluorogenic reagent to produce a fluorescent product. The analyte is excited at a specific wavelength, and the emitted light at a longer wavelength is measured. The intensity of the emitted fluorescence is proportional to the concentration of the analyte.

Derivatization with Fluorescamine

Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines to form highly fluorescent pyrrolidinone products.[16][17]

Workflow: Fluorescence Analysis with Derivatization

Caption: Workflow for spectrofluorometric analysis using fluorescamine derivatization.

Protocol: Spectrofluorometric Assay using Fluorescamine

1. Instrumentation:

-

A spectrofluorometer equipped with a xenon lamp source.

2. Reagents and Materials:

-

Sulfonamide drug standard.

-

Acetate buffer (0.05 M, pH 4.5).[17]

-

Fluorescamine solution (0.02% w/v in acetone).[17] The solution should be freshly prepared and protected from light.

3. Procedure:

-

To a set of test tubes, add aliquots of the standard or sample solutions prepared in the acetate buffer.

-

Add the fluorescamine solution and mix quickly.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature, protected from light.[17]

-

Measure the fluorescence intensity at the predetermined emission wavelength (e.g., 496 nm) after exciting the sample at the excitation wavelength (e.g., 406 nm).[17]

-

Construct a calibration curve by plotting fluorescence intensity versus concentration and determine the concentration of the unknown sample.

V. Method Validation: Ensuring Trustworthiness and Reliability

Every analytical method must be validated to ensure its reliability for the intended application.[18][19] Key validation parameters, as per ICH guidelines, include:[6]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, impurities).[3]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Method Validation Parameters

| Parameter | Description | Assessment |

| Linearity | Proportionality of signal to concentration. | Plot calibration curve, calculate R².[6] |

| Accuracy | Closeness to the true value. | Recovery studies on spiked samples.[18] |

| Precision | Agreement between repeated measurements. | Calculate %RSD for replicate analyses.[6] |

| LOD & LOQ | Lowest detectable & quantifiable concentrations. | Based on signal-to-noise ratio or standard deviation of the response and the slope. |

| Specificity | Selectivity for the analyte. | Analysis of placebo formulations; peak purity analysis.[3] |

VI. Conclusion and Future Perspectives

Spectrophotometric techniques provide a robust and versatile platform for the analysis of benzenesulfonamide derivatives. The choice of method—direct UV, colorimetric, or fluorometric—depends on the specific properties of the analyte, the complexity of the sample matrix, and the required sensitivity. Direct UV methods are ideal for rapid, routine analysis of pure substances and simple formulations. Colorimetric methods, particularly those involving diazotization, offer enhanced specificity and are suitable for a broader range of sulfonamides. For trace-level quantification, the superior sensitivity of spectrofluorometry with derivatization is the method of choice. Proper method validation is critical to ensure that the chosen technique is accurate, precise, and reliable for its intended purpose in research and quality control.

VII. References

-

Mohamed, A. M. (1989). Spectrophotometric determination of some benzene sulfonamides with 7,7,8,8-tetracyanoquinodimethane. J Assoc Off Anal Chem, 72(6), 885-9. Available at: [Link]

-

Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. Available at: [Link]

-

de la Rosa, F. J. C., & Guiraum, A. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Canadian Journal of Chemistry, 67(10), 1599-1603. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7370, Benzenesulfonamide. Available at: [Link]

-

Korenman, Y. I., et al. (2023). Sulfonamide drugs: Low-cost spectrofluorometric determination using a computer monitor calibrator for detection. Journal of Luminescence, 261, 119889. Available at: [Link]

-

Shinde, K. P., & Rajmane, A. D. (2021). A Review UV Method Development and Validation. Asian Journal of Pharmaceutical Analysis, 11(2), 116-121. Available at: [Link]

-

Tade, R. S., et al. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal of Pharma Research and Health Sciences, 6(2), 2545-2551. Available at: [Link]

-

Kiss, L., et al. (2021). Determination of Solubility of 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic Acid and its Sodium Salt in Acetonitrile and Voltammetric Investigation of Sulphonamide Drugs in Different Solvents in Their Absence and Presence. ResearchGate. Available at: [Link]

-

Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. Available at: [Link]

-

Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. ResearchGate. Available at: [Link]

-

Goger, N. G., & Gokalp, H. Z. (2006). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. Benzenesulfonamide. NIST Chemistry WebBook. Available at: [Link]

-

Chennaiah, M. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 8(3), 45-52. Available at: [Link]

-